1-Amino-4-phenylbutan-2-ol
Overview
Description
1-Amino-4-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a butane chain with a phenyl substituent.
Mechanism of Action
Target of Action
The primary target of 1-Amino-4-phenylbutan-2-ol is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, and its interaction with this compound could potentially disrupt viral replication .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . This interaction could potentially lead to changes in the protein’s function, thereby affecting the life cycle of the virus .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its interaction with the gag-pol polyprotein, it is likely that it affects pathways related to viral replication .
Result of Action
Its interaction with the gag-pol polyprotein suggests that it could potentially disrupt viral replication, leading to a decrease in viral load .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylbutan-2-ol can be synthesized through several methods. One common method involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction mixture is refluxed for 24 hours, followed by the addition of water and sodium hydroxide to complete the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-amino-4-phenylbutan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or ether derivatives.
Scientific Research Applications
1-Amino-4-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Amino-4-phenylbutan-2-ol can be compared with similar compounds such as:
1-Amino-2-phenylbutan-2-ol: Differing in the position of the hydroxyl group.
1-Amino-4-phenylbutan-1-ol: Differing in the position of the hydroxyl group.
4-Phenyl-2-butanol: Lacking the amino group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-amino-4-phenylbutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPIFLARJQGECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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